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Compound of Interest

Compound Name: N-Carboxyethylrhodanine

Cat. No.: B1346826

An In-depth Technical Guide to N-Carboxymethylrhodanine (CAS 5718-83-2)

Disclaimer: The provided CAS number, 5718-83-2, corresponds to N-Carboxymethylrhodanine,
also known as (4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid or Rhodanine-N-acetic acid. The
user-specified topic "N-Carboxyethylrhodanine" refers to a different molecule, 3-(4-Oxo-2-
thioxo-1,3-thiazolidin-3-yl)propanoic acid. This guide will focus on the compound associated
with the specified CAS number.

Introduction

N-Carboxymethylrhodanine is a heterocyclic organic compound featuring a rhodanine core
functionalized with an acetic acid group at the nitrogen atom. This molecule has garnered
significant attention in medicinal chemistry and drug discovery, not primarily as a therapeutic
agent itself, but as a crucial scaffold and synthetic intermediate. Its versatile structure allows for
further modification, particularly at the C-5 position of the rhodanine ring, leading to a vast
library of derivatives with a broad spectrum of biological activities. Rhodanine-based
compounds have been investigated for their potential as antibacterial, antifungal, anticancer,
and anti-inflammatory agents, among others.[1] This document provides a comprehensive
technical overview of its synthesis, physicochemical properties, and its role as a foundational
structure in the development of pharmacologically active agents.

Physicochemical Properties
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N-Carboxymethylrhodanine is typically a pale yellow crystalline powder.[1] Its key

physicochemical properties are summarized in the table below, compiled from various chemical

suppliers and databases.

Property Value Reference
CAS Number 5718-83-2 [1]
Molecular Formula CsHsNOsS:2
Molecular Weight 191.23 g/mol

Pale yellow fine crystalline
Appearance [1]

powder
Melting Point 145-149 °C ChemScene, ECHEMI
Boiling Point (Predicted) 375.4 °C at 760 mmHg ECHEMI
Density (Predicted) 1.7 g/cm3 ECHEMI
pKa (Predicted) 3.75+£0.10 [1]

- Soluble in methanol (25

Solubility [1]

mg/mL)
Water Solubility >28.7 pg/mL ECHEMI

SMILES

0=C(O)CN1C(=0)CSC1=S

InChlKey

JGRMXPSUZIYDRR-
UHFFFAOYSA-N

[1]

Synthesis and Reaction Mechanisms

N-Carboxymethylrhodanine serves as a key building block for a multitude of more complex,

biologically active molecules. Its own synthesis is well-established, and it is readily used in

subsequent reactions, most notably the Knoevenagel condensation.

Synthesis of N-Carboxymethylrhodanine
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A common and efficient method for synthesizing the core compound is a one-pot, multi-
component reaction involving glycine, carbon disulfide, and a chloroacetate salt, often under
microwave irradiation to accelerate the reaction.[2]
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Reactants
Carbon Disulfide (CS2) Sodium Hydroxide (NaOH) Sodium Chloroacetate

Process

Microwave Irradiation
(100°C, 5 min)

1

Addition of
Sodium Chloroacetate

Microwave Irradiation <
(100°C, 5 min)

Acidification (HCI)

Product

N-Carboxymethylrhodanine
(CAS 5718-83-2)

Click to download full resolution via product page

General workflow for the synthesis of N-Carboxymethylrhodanine.
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Knoevenagel Condensation for Derivative Synthesis

The most significant utility of N-Carboxymethylrhodanine is as a substrate for Knoevenagel
condensation. The active methylene group at the C-5 position of the rhodanine ring readily
reacts with various aldehydes and ketones, typically in the presence of a base catalyst like
piperidine or sodium acetate in a solvent such as ethanol or acetic acid. This reaction

introduces diverse substituents at the C-5 position, which is critical for tuning the biological

activity of the resulting derivatives.[3][4]

Reaction Conditions

Solvent
(e.g., Ethanol)

Base Catalyst
(e.g., Piperidine)
Product
+

Reactants

N-Carboxymethylrhodanine
Aromatic Aldehyde
(R-CHO)

5-Arylidene-N-Carboxymethylrhodanine
Derivative

Click to download full resolution via product page

Knoevenagel condensation for creating active derivatives.

Biological and Pharmacological Activities

Derivatives of N-Carboxymethylrhodanine have been identified as inhibitors of a wide array of
biological targets. The core structure acts as a pharmacophore, with the C-5 substituent largely

defining the specific activity and potency.
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Enzyme Inhibition

o Aldose Reductase (ALR2): The rhodanine-N-acetic acid scaffold is the backbone of
Epalrestat, an approved drug in several countries for treating diabetic neuropathy.[5][6]
Epalrestat and related derivatives inhibit aldose reductase, the first enzyme in the polyol
pathway. In hyperglycemic conditions, this pathway converts glucose to sorbitol, the

accumulation of which leads to osmotic stress and cellular damage in tissues like nerves,
retina, and kidneys.[5]

High Glucose Rhodanine-N-acetic acid
(Hyperglycemia) Derivatives (e.g., Epalrestat)

Aldose Reductase (ALR2)

atalyzes conversion

Sorbitol Accumulation

Diabetic Complications
(Neuropathy, Retinopathy)

Click to download full resolution via product page

Inhibition of the Polyol Pathway by Rhodanine Derivatives.

o Other Enzymes: Derivatives have shown inhibitory activity against various other enzymes,
including:

o Fungal Protein Mannosyl Transferase 1 (PMT1): Certain derivatives inhibit Candida
albicans PMT1 with ICso values in the sub-micromolar range (0.2-0.5 pM), representing a
potential antifungal mechanism.[7][8]
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o Histone Acetyltransferases (HATs): The scaffold has been used to develop inhibitors of
HATSs, which are important targets in cancer therapy.[4]

o a-Amylase: Some novel derivatives have been studied as a-amylase inhibitors for
potential anti-diabetic applications.[9]

Anticancer Activity

Recent studies have explored amide-functionalized derivatives of rhodanine-N-acetic acid as
anticancer agents.[10][11] These compounds have been shown to disrupt microtubule
dynamics, a mechanism shared by successful chemotherapeutics like Taxol. One potent
derivative, 120, exhibited ICso values between 7.0 and 20.3 pM against A549 (lung), PC-3
(prostate), and HepG2 (liver) cancer cell lines.[11] The proposed mechanism involves binding
to tubulin and promoting protofilament assembly, leading to cell cycle arrest and apoptosis.[11]

Antimicrobial Activity

N-Carboxymethylrhodanine derivatives have demonstrated potent activity against Gram-
positive bacteria, including multidrug-resistant strains like MRSA (methicillin-resistant
Staphylococcus aureus).[12] The N-carboxymethyl moiety is considered essential for this
activity. Minimum Inhibitory Concentration (MIC) values for some derivatives have been
reported in the low pg/mL range (1-32 pg/mL).

Quantitative Biological Data (Derivatives)

The parent compound is primarily a synthetic intermediate. Most quantitative data relates to its
C-5 substituted derivatives.
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Derivative Class Target/Assay Activity Range Reference
Phenylmethylene Fungal PMT1 (C.
T _ ICs0: 0.2 - 0.5 pM [7118]
Derivatives albicans)
_ Antiproliferative
Benzylidene-N-
(A549, PC-3, HepG2 ICs0: 7.0 - 20.3 uM [11]

phenylacetamides
cells)

) Antibacterial (Gram-
Chalcone Hybrids MIC: 1 - 32 pg/mL

positive strains)

Aldose/Aldehyde )
ICso: Micromolar to
Reductase [5]

sub-micromolar
(ALR1/ALR2)

Benzylidene-

acetamide Derivatives

Experimental Protocols

General Synthesis of 2-(4-oxo-2-thioxothiazolidin-3-
yl)acetic acid (1)

This protocol is adapted from literature procedures for a one-pot synthesis.[9][13]

o Preparation: In a suitable reaction vessel, dissolve glycine (1.0 eq) and sodium hydroxide
(approx. 2.2 eq) in a minimal amount of an ethanol/water mixture.

e Thionation: Cool the mixture in an ice bath. Add carbon disulfide (1.0 eq) dropwise while
stirring vigorously, ensuring the temperature remains below 20°C. Continue stirring at room
temperature for 6 hours to form the dithiocarbamate intermediate.

e Cyclization: Add chloroacetic acid (1.1 eq) to the reaction mixture and continue stirring at
room temperature for an additional 5 hours.

 Acidification and Precipitation: Acidify the resulting solution with dilute hydrochloric acid (e.g.,
2 M HCI) to a pH of approximately 1. A precipitate should form.

e |solation: Continue stirring for 1 hour to ensure complete precipitation. Filter the solid
product, wash thoroughly with cold water to remove salts, and dry under vacuum.
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« Purification: The crude product can be recrystallized from a suitable solvent like ethanol or
an ethanol-benzene mixture to yield pure N-Carboxymethylrhodanine.

General Protocol for Knoevenagel Condensation

This protocol describes the synthesis of a 5-benzylidene derivative.[3][4]

e Setup: To a round-bottom flask, add N-Carboxymethylrhodanine (1.0 eq), an aromatic
aldehyde (e.g., benzaldehyde, 1.0 eq), and absolute ethanol (approx. 5-10 mL per mmol of
reactant).

o Catalysis: Add a catalytic amount of a base, such as a few drops of piperidine or a small
scoop of anhydrous sodium acetate.

o Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the
reaction progress using Thin Layer Chromatography (TLC).

o Work-up: After the starting materials are consumed (typically 4-24 hours), cool the reaction
mixture to room temperature. The product often precipitates directly from the solution.

« |solation: Collect the solid product by filtration. Wash the precipitate with cold ethanol to
remove unreacted starting materials and catalyst.

 Purification: Dry the product under vacuum. If necessary, recrystallize from a suitable solvent
like glacial acetic acid or an ethanol/DMF mixture.

In Vitro Antiproliferative MTT Assay

This is a representative protocol for assessing the cytotoxic effects of synthesized derivatives
on cancer cell lines.[10][11]

o Cell Seeding: Seed human cancer cells (e.g., A549, PC-3) in a 96-well plate at a density of
5,000-10,000 cells per well in 100 pL of appropriate culture medium. Incubate for 24 hours at
37°C in a humidified 5% CO2 atmosphere.

o Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the
compounds to various final concentrations in the culture medium. Replace the medium in the
wells with 100 puL of the medium containing the test compounds. Include wells with vehicle
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(DMSO) as a negative control and a known anticancer drug (e.g., colchicine, gefitinib) as a
positive control.

 Incubation: Incubate the plate for 48-72 hours at 37°C.

e MTT Addition: Add 20 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for an
additional 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

e Formazan Solubilization: Carefully remove the medium and add 150 yL of DMSO to each
well to dissolve the formazan crystals.

o Data Acquisition: Measure the absorbance of each well at a wavelength of approximately
490-570 nm using a microplate reader.

e Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the
viability against the compound concentration and determine the ICso value (the concentration
that inhibits cell growth by 50%) using non-linear regression analysis.

Conclusion and Future Outlook

N-Carboxymethylrhodanine (CAS 5718-83-2) is a cornerstone molecule in medicinal chemistry.
While its intrinsic biological activity is limited, its true value lies in its function as a versatile and
highly adaptable scaffold. The ease of its synthesis and the straightforward derivatization via
Knoevenagel condensation have enabled the exploration of vast chemical spaces, leading to
the discovery of potent inhibitors for numerous biological targets relevant to diabetes, cancer,
and infectious diseases.

It is important for researchers to note that the rhodanine moiety has been flagged as a potential
Pan-Assay Interference Compound (PAINS), which can lead to non-specific activity or false
positives in high-throughput screening.[14] Therefore, any promising results from rhodanine-
based compounds must be validated through rigorous secondary assays and mechanism-of-
action studies. Despite this caution, the clinical success of Epalrestat validates the therapeutic
potential of this scaffold. Future research will likely continue to leverage the rhodanine-N-acetic
acid core to develop novel, highly specific, and potent therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1346826#n-carboxyethylrhodanine-cas-number-
5718-83-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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